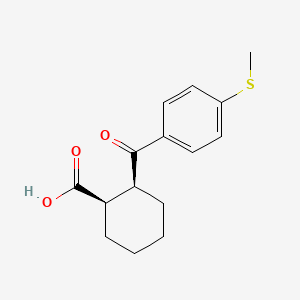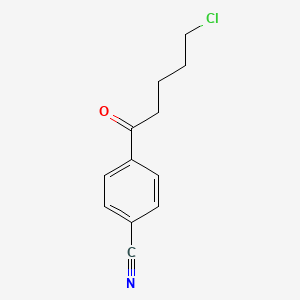
3'-Cyano-3-(3-methylphenyl)propiophenone
説明
The compound of interest, 3'-Cyano-3-(3-methylphenyl)propiophenone, is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various cyano-substituted phenyl compounds and their properties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the synthesis of related cyano compounds and their copolymerization with styrene is discussed, as well as the analysis of their molecular structure and physical properties .
Synthesis Analysis
The synthesis of cyano-substituted phenyl compounds typically involves the Knoevenagel condensation reaction, as seen in the preparation of various methyl 2-cyano-3-phenyl-2-propenoates . These reactions are catalyzed by piperidine and involve the condensation of substituted benzaldehydes with methyl cyanoacetate. The resulting compounds are then characterized using techniques such as CHN analysis, IR, 1H, and 13C-NMR . This method could potentially be adapted for the synthesis of 3'-Cyano-3-(3-methylphenyl)propiophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyano-substituted compounds is often elucidated using spectroscopic methods such as NMR and IR. For example, the structure of 2-cyano-3-(4-dimethylaminophenyl)prop-2-enoic acid was determined using 1H NMR, 13C NMR, and FTIR studies . Similarly, X-ray crystallography has been used to reveal the conformational differences in polymorphs of related compounds, which can cause significant shifts in vibrational spectra . These techniques could be employed to analyze the molecular structure of 3'-Cyano-3-(3-methylphenyl)propiophenone.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 3'-Cyano-3-(3-methylphenyl)propiophenone. However, they do provide insights into the reactivity of similar cyano-substituted phenyl compounds. For instance, the copolymerization of these compounds with styrene under radical initiation indicates that they can participate in free-radical reactions . The relative reactivity of different substituents on the phenyl ring can be inferred from the order of reactivity provided in the papers .
Physical and Chemical Properties Analysis
The physical properties of cyano-substituted phenyl compounds, such as glass transition temperatures (Tg) and thermal decomposition patterns, have been studied. The high Tg of the copolymers compared to polystyrene suggests decreased chain mobility due to the dipolar character of the cyano-substituted monomer units . Thermal decomposition typically occurs in two steps, with initial decomposition in the 200-500°C range followed by further breakdown at higher temperatures . These properties are indicative of the thermal stability and behavior of the copolymers, which could be relevant to the analysis of 3'-Cyano-3-(3-methylphenyl)propiophenone.
作用機序
将来の方向性
特性
IUPAC Name |
3-[3-(3-methylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-4-2-5-14(10-13)8-9-17(19)16-7-3-6-15(11-16)12-18/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRHWAFNFUTJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644062 | |
| Record name | 3-[3-(3-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Cyano-3-(3-methylphenyl)propiophenone | |
CAS RN |
898790-45-9 | |
| Record name | 3-[3-(3-Methylphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(3-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



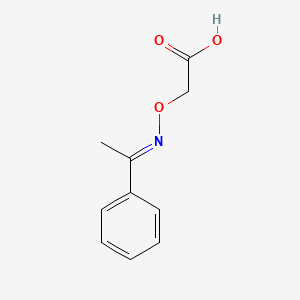

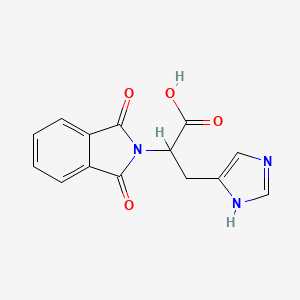
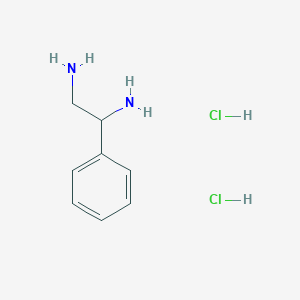
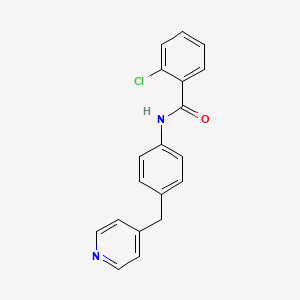

![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3023660.png)
![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B3023662.png)


